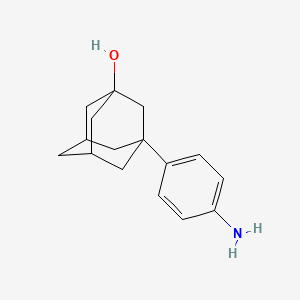

3-(4-Aminophenyl)adamantan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Aminophenyl)adamantan-1-ol is a chemical compound with the molecular formula C16H21NO . It is also known as 3-Amino-1-adamantanol . The average mass of this compound is 167.248 Da and the monoisotopic mass is 167.131012 Da .

Synthesis Analysis

The synthesis of adamantane-containing diamines, such as this compound, can be achieved by Friedel–Crafts alkylation reactions between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous NaOH solution . Alkylation of 5-(4-nitrophenyl)- and 5-(3-nitrophenyl)-tetrazoles with adamantan-1-ol in H2SO4 occurs exclusively at the N-2 nitrogen atom of the tetrazole ring to form 2-(adamantan-1-yl)-5-nitrophenyl-2H-tetrazoles .Chemical Reactions Analysis

The reaction of adamantan-1-ol with lower alcohols (methanol, ethanol) in the presence of water and an equimolar amount of CuBr2 (with respect to adamantan-1-ol) at 220°C for 4 h gives adamantane in a high yield . Alkylation of 5-(4-nitrophenyl)- and 5-(3-nitrophenyl)-tetrazoles with adamantan-1-ol in H2SO4 occurs exclusively at the N-2 nitrogen atom of the tetrazole ring to form 2-(adamantan-1-yl)-5-nitrophenyl-2H-tetrazoles .Wissenschaftliche Forschungsanwendungen

Noncovalent Interactions in Adamantane Derivatives

Research on adamantane-1,3,4-thiadiazole hybrids has revealed the significance of noncovalent interactions in these compounds, which are critical for their stability and function. The study by El-Emam et al. (2020) focused on characterizing these interactions using quantum theory and crystallographic analysis, demonstrating the compounds' potential in designing materials with specific properties (El-Emam et al., 2020).

Adamantane in Synthesis and Oxidation Reactions

Khusnutdinov and Oshnyakova (2015) reported on the catalytic oxidation of adamantane, a process relevant to the synthesis of adamantane derivatives like 3-(4-Aminophenyl)adamantan-1-ol. Their findings highlight the compound's foundational role in synthesizing pharmacologically active molecules and industrial applications (Khusnutdinov & Oshnyakova, 2015).

Biomedical Applications

A study on 4-amino-N-adamantylphthalimide demonstrated its use in fluorescence microscopy for visualizing cellular components, indicating the potential biomedical applications of adamantane derivatives in cellular imaging and diagnostics (Benčić et al., 2019).

Cancer Research and Therapeutics

Adamantyl-substituted molecules have been studied for their effects on cancer cell growth and apoptosis. Dawson et al. (2008) explored the impact of replacing the 1-adamantyl or hydroxyl group on the inhibition of cancer cell growth, providing a foundation for developing new cancer therapeutics (Dawson et al., 2008).

Anti-inflammatory and Antimicrobial Properties

Al-Tamimi et al. (2014) conducted a comprehensive study on the molecular structure and properties of 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, highlighting its potential as an anti-inflammatory agent. Their research contributes to understanding how adamantane derivatives can be utilized in developing new therapeutic agents (Al-Tamimi et al., 2014).

Zukünftige Richtungen

Adamantane-containing compounds, such as 3-(4-Aminophenyl)adamantan-1-ol, have shown promise in various fields of medicinal chemistry. For instance, they have been used in the synthesis of hybrid compounds combining adamantane and 1,3,4-oxadiazole as potential inhibitors of Aurora-A kinase . The excellent comprehensive properties of the adamantane-containing polyimides render these materials promising candidates for a variety of optical and optoelectronic applications .

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)adamantan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c17-14-3-1-13(2-4-14)15-6-11-5-12(7-15)9-16(18,8-11)10-15/h1-4,11-12,18H,5-10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMBDRACCBGGMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2883165.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2883166.png)

![2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2883167.png)

![5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2883170.png)

![4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2883171.png)

![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)

![1-[(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B2883178.png)